1-(3-Bromo-5-chlorophenyl)pyrrolidine
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Overview
Description
1-(3-Bromo-5-chlorophenyl)pyrrolidine is an organic compound with the chemical formula C11H12BrClN. It consists of a pyrrolidine ring attached to a benzene ring substituted with bromine and chlorine atoms. This compound is a colorless to pale yellow liquid with low solubility at room temperature .
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives are known to interact with a variety of biological targets . The specific targets would depend on the exact structure and functional groups present in the molecule.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
Based on the known activities of similar pyrrolidine derivatives, it can be inferred that this compound may have significant biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chlorophenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-bromo-5-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed:
Substitution: Formation of iodinated or fluorinated derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)pyrrolidine has diverse applications in scientific research, including:
Comparison with Similar Compounds
1-(3-Bromo-5-methylphenyl)pyrrolidine: Similar structure with a methyl group instead of a chlorine atom.
1-(3-Chlorophenyl)pyrrolidine: Lacks the bromine atom, only has a chlorine substituent.
1-(3-Bromo-5-fluorophenyl)pyrrolidine: Contains a fluorine atom instead of a chlorine atom.
Uniqueness: 1-(3-Bromo-5-chlorophenyl)pyrrolidine is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZTBKZTVMAIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682178 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-87-7 |
Source
|
Record name | 1-(3-Bromo-5-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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